

An In-depth Technical Guide on the Crystal Structure of Triethylphenylammonium Iodide

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Compound of Interest

Compound Name: Triethylphenylammonium iodide

Cat. No.: B090992

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Abstract

This technical guide addresses the crystal structure of **triethylphenylammonium iodide**. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the single-crystal X-ray structure of **triethylphenylammonium iodide** has not been reported or is not publicly available at the time of this publication. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be provided. This guide will, therefore, furnish available information on the synthesis and general properties of **triethylphenylammonium iodide** and present a standardized experimental protocol for determining the crystal structure of an organic salt via single-crystal X-ray diffraction. A generalized workflow for crystallographic analysis is also provided in the form of a DOT language diagram.

Introduction

Triethylphenylammonium iodide is a quaternary ammonium salt with the chemical formula $[N(CH_2CH_3)_3(C_6H_5)]^+I^-$. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of organic and inorganic materials. The crystal structure of these salts is of significant interest to researchers in materials science, chemistry, and drug development as it governs many of their physical and chemical properties, such as solubility, stability, and reactivity.

An understanding of the three-dimensional arrangement of ions in the crystal lattice provides insights into the intermolecular forces at play, including ionic bonds, hydrogen bonds, and van der Waals interactions. This knowledge is crucial for crystal engineering, polymorph screening, and the rational design of new materials with desired properties.

Despite the importance of such data, a definitive single-crystal X-ray diffraction study for **triethylphenylammonium iodide** has not been found in the accessible scientific literature or crystallographic databases.

Synthesis and Known Properties of Triethylphenylammonium Iodide

While detailed crystallographic data is unavailable, information regarding the synthesis and general properties of **triethylphenylammonium iodide** can be compiled from chemical supplier databases and related literature.

2.1. Synthesis

The synthesis of quaternary ammonium iodides like **triethylphenylammonium iodide** is typically achieved through the quaternization of a tertiary amine with an alkyl iodide. In this case, **triethylphenylammonium iodide** can be synthesized by the reaction of N,N-diethylaniline with ethyl iodide.

Reaction Scheme: $\text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{I} \rightarrow [\text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{CH}_3)_3]^+\text{I}^-$

A general laboratory-scale synthesis protocol would involve reacting N,N-diethylaniline with a slight excess of ethyl iodide in a suitable solvent, such as acetonitrile or ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system can be performed to obtain crystals of higher purity.

2.2. Physicochemical Properties

The known properties of **triethylphenylammonium iodide** are summarized in the table below.

Property	Value
Chemical Formula	C ₁₂ H ₂₀ IN
Molecular Weight	305.20 g/mol
Appearance	Solid
Melting Point	127-133 °C
CAS Number	1010-19-1
InChI Key	WMSWXWGJYOIACA-UHFFFAOYSA-M
SMILES	[I-].CC--INVALID-LINK--(CC)c1ccccc1

Data sourced from commercial supplier information.

Standard Experimental Protocol for Single-Crystal X-ray Diffraction of an Organic Salt

The determination of the crystal structure of a compound like **triethylphenylammonium iodide** would follow a well-established protocol involving single-crystal X-ray diffraction. This process can be broken down into several key stages.[\[1\]](#)[\[2\]](#)[\[3\]](#)

3.1. Crystal Growth

The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure and no significant defects. [\[3\]](#)[\[4\]](#) For an organic salt, this is commonly achieved by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion.[\[4\]](#) A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystallization.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[\[1\]](#) The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.^[1]^[2] Each diffraction spot (reflection) corresponds to the constructive interference of X-rays from a specific set of crystal lattice planes, as described by Bragg's Law. The intensity of each reflection is also recorded.

3.3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the reflections are integrated and corrected for various experimental factors.

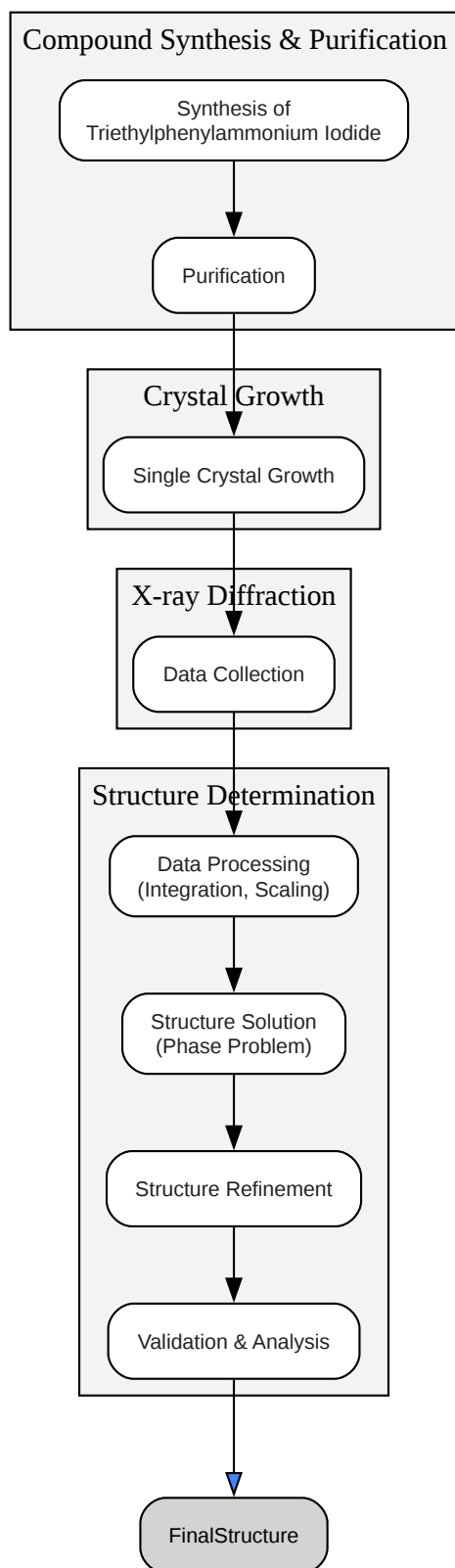
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.^[3] For small molecules like **triethylphenylammonium iodide**, direct methods or Patterson methods are typically used to solve the phase problem and generate an initial electron density map.^[3]

3.4. Structure Refinement and Validation

An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.^[3] The quality of the final structure is assessed using various metrics, such as the R-factor. The final refined structure provides the precise coordinates of each atom in the unit cell, as well as information on bond lengths, bond angles, and intermolecular interactions.

Logical Workflow for Crystallographic Analysis

The general workflow for determining the crystal structure of a compound is illustrated in the diagram below.



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General workflow for single-crystal X-ray crystallographic analysis.

Conclusion

While a detailed technical guide on the experimentally determined crystal structure of **triethylphenylammonium iodide** cannot be provided due to the absence of published data, this document has outlined the expected synthetic route and known physical properties. Furthermore, a comprehensive, standardized protocol for the determination of such a crystal structure using single-crystal X-ray diffraction has been detailed. The provided workflow diagram illustrates the logical progression from synthesis to final structure determination. It is hoped that future research will lead to the successful crystallization and structural elucidation of **triethylphenylammonium iodide**, at which point a more detailed analysis of its crystal packing and intermolecular interactions can be undertaken. Such a study would be a valuable contribution to the field of structural chemistry and materials science.

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References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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